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Compound of Interest

Compound Name: Nizatidine Amide

Cat. No.: B590408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological risk assessment of Nizatidine, a histamine

H2-receptor antagonist, and compares its safety profile with relevant alternatives. The

information is compiled from preclinical and in silico studies to support informed decision-

making in drug development and research.

Executive Summary
Nizatidine is generally well-tolerated in preclinical studies, with no significant organ toxicity

observed at therapeutic doses. However, a key toxicological concern is its potential for

nitrosation in the acidic environment of the stomach to form N-nitroso-nizatidine (NZ-NO). In

silico and in vitro studies have demonstrated that NZ-NO is significantly more mutagenic and

toxic than the parent compound. While Nizatidine itself is not considered mutagenic based on a

battery of genetic toxicity tests, the formation of this nitroso-derivative raises concerns

regarding its long-term safety profile, particularly in the context of potential carcinogenicity.

Rare instances of hepatotoxicity have also been associated with Nizatidine use.

Comparative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of Nizatidine and

its N-nitroso derivative. A direct comparison with a common alternative, Famotidine (another

H2-receptor antagonist), is provided where data is available. Famotidine is generally

considered to have a lower potential for nitrosation.
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Table 1: Acute Toxicity Data

Compound Species
Route of
Administration

LD50 / MLD Citation

Nizatidine Rat Oral
> 1600 mg/kg

(MLD)

Rat Intravenous 301 mg/kg (MLD)

Mouse Oral
> 1600 mg/kg

(MLD)

Mouse Intravenous 232 mg/kg (MLD)

Dog Oral
> 800 mg/kg (No

deaths)

Monkey Oral
> 1200 mg/kg

(No deaths)

N-Nitroso-

Nizatidine (NZ-

NO)

Rat Oral (in silico)

~10-fold lower

TD50 than

Nizatidine

Mouse Oral (in silico)

~10-fold lower

TD50 than

Nizatidine

MLD: Median Lethal Dose TD50: Median Tumorigenic Dose

Table 2: Genetic and Carcinogenic Toxicity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Test Result Citation

Nizatidine
Bacterial Mutation

(Ames)
Not Mutagenic

Unscheduled DNA

Synthesis
Not Genotoxic

Sister Chromatid

Exchange
Not Genotoxic

Mouse Lymphoma

Assay
Not Mutagenic

Chromosome

Aberration
Not Genotoxic

Micronucleus Test Not Genotoxic

N-Nitroso-Nizatidine

(NZ-NO)

In silico Mutagenicity

(MUT_Risk)
3 (Potential Mutagen)

In silico Chromosomal

Aberration
Genotoxic

In silico

Carcinogenicity
Potential Carcinogen

Table 3: In Silico Toxicity Risk Assessment
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Compound Parameter Score Interpretation Citation

Nizatidine MUT_Risk 0.5
Low Mutagenic

Potential

TOX_Risk 0.95
Low Overall

Toxicity

N-Nitroso-

Nizatidine (NZ-

NO)

MUT_Risk 3

Potential

Mutagenic

Activity

TOX_Risk 3
Significant

Overall Toxicity

Experimental Protocols
1. Nizatidine Nitrosation Assay (In Vitro)

Objective: To determine the susceptibility of Nizatidine to form N-nitroso-nizatidine (NZ-NO)

under simulated gastric conditions.

Methodology:

A solution of Nizatidine is prepared in simulated gastric juice (SGJ), which is typically

composed of sodium chloride, pepsin, and hydrochloric acid to achieve a pH of 1.2.

Sodium nitrite is added to the solution to initiate the nitrosation reaction.

The reaction mixture is incubated at 37°C with constant stirring.

Aliquots are withdrawn at various time points (e.g., 10, 30, 60, 120, 160 minutes).

The reaction is quenched, and the samples are analyzed using a validated analytical

method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to quantify the

concentrations of both Nizatidine and the newly formed NZ-NO.

Key Findings: Nizatidine is highly susceptible to nitrosation in SGJ, with nearly 100%

conversion to NZ-NO observed within 10 minutes.
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2. In Silico Toxicity Prediction

Objective: To predict the toxicological properties of Nizatidine and its derivatives using

computational models.

Methodology:

The chemical structures of Nizatidine and NZ-NO are used as input for various in silico

toxicology prediction software (e.g., ADMET Predictor™, OCHEM).

Models within the software predict various toxicity endpoints, including mutagenicity (e.g.,

Ames test outcome), carcinogenicity (e.g., rodent TD50), hepatotoxicity, and chromosomal

aberrations.

Risk scores, such as MUT_Risk and TOX_Risk, are calculated based on the predicted

toxicities of different functional groups within the molecule.

Key Findings: In silico models predict that NZ-NO has a significantly higher risk of

mutagenicity and overall toxicity compared to Nizatidine.

Visualizations
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Caption: Nizatidine conversion to its toxic nitroso-derivative.
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Caption: Toxicological assessment workflow for Nizatidine.

Signaling Pathways and Mechanism of Toxicity
The primary mechanism of action for Nizatidine is as a competitive antagonist of histamine H2-

receptors on gastric parietal cells, leading to reduced gastric acid secretion. This is its intended

therapeutic effect.

The main toxicological concern, the formation of NZ-NO, introduces a genotoxic mechanism.

N-nitroso compounds are known to be alkylating agents that can covalently bind to DNA,

leading to mutations and chromosomal damage, which can initiate carcinogenesis.

While rare, cases of hepatotoxicity have been reported with Nizatidine. The mechanism is

thought to involve the metabolism of Nizatidine by microsomal P450 enzymes, potentially

leading to the formation of a toxic intermediate that can cause liver cell damage.

Conclusion
The toxicological profile of Nizatidine is characterized by low acute toxicity and a lack of direct

mutagenic or genotoxic effects. However, its propensity to form the more hazardous N-nitroso-

nizatidine in the stomach is a significant risk factor that warrants careful consideration,

especially for long-term therapeutic use. When selecting an H2-receptor antagonist, particularly

for chronic treatment, alternatives with a lower nitrosation potential may be preferable from a

toxicological standpoint. Further research into the in vivo formation of NZ-NO and its clinical

implications is crucial for a complete risk assessment. The co-administration of agents that

inhibit nitrosation, such as ascorbic acid, has been suggested as a potential mitigation strategy.
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To cite this document: BenchChem. [Toxicological Risk Assessment of Nizatidine: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590408#toxicological-risk-assessment-of-nizatidine-
amide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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